molecular formula C6H5F3N2S B11758233 2-(Trifluoromethylthio)pyridin-4-amine

2-(Trifluoromethylthio)pyridin-4-amine

Cat. No.: B11758233
M. Wt: 194.18 g/mol
InChI Key: WAOMUZFUSLPTPE-UHFFFAOYSA-N
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Description

2-(Trifluoromethylthio)pyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H5F3N2S. This compound is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to the pyridine ring at the 2-position and an amino group (-NH2) at the 4-position. The incorporation of fluorine atoms into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylthio)pyridin-4-amine typically involves the introduction of the trifluoromethylthio group into a pyridine derivative. One common method is the nucleophilic substitution reaction of a suitable pyridine precursor with a trifluoromethylthiolating reagent. For example, the reaction of 4-amino-2-chloropyridine with trifluoromethylthiolating agents such as trifluoromethanesulfenyl chloride (CF3SCl) under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylthio)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethylthio)pyridin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylthio)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to the inhibition or modulation of enzymatic activity or receptor signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethylthio)pyridin-4-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for the development of novel bioactive molecules .

Properties

Molecular Formula

C6H5F3N2S

Molecular Weight

194.18 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)pyridin-4-amine

InChI

InChI=1S/C6H5F3N2S/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H,(H2,10,11)

InChI Key

WAOMUZFUSLPTPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)SC(F)(F)F

Origin of Product

United States

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